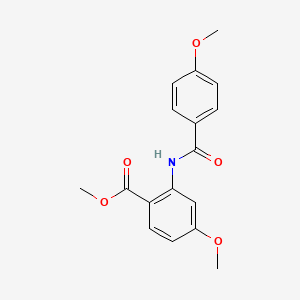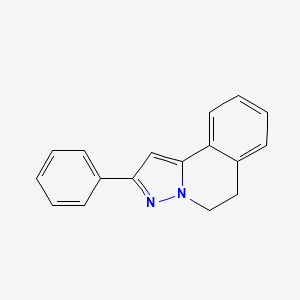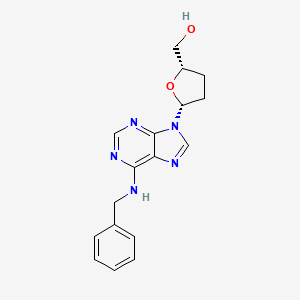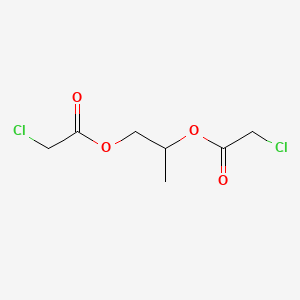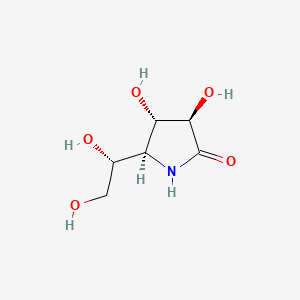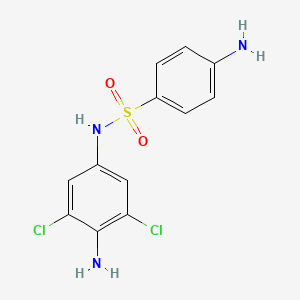
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- is an organic compound with the molecular formula C12H10Cl2N2O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of amino and dichlorophenyl groups in its structure imparts unique chemical properties that make it valuable for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- typically involves the following steps:
Chlorosulfonation: The initial step involves the chlorosulfonation of aniline to produce 4-chlorosulfonylaniline.
Amination: The chlorosulfonylaniline is then subjected to amination using ammonia or an amine derivative to introduce the amino group.
Substitution: The final step involves the substitution of the chlorine atoms with amino groups using a suitable reagent such as sodium amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or dichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium amide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamide derivatives.
科学的研究の応用
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition disrupts the pH balance in cancer cells, leading to cell death.
類似化合物との比較
Similar Compounds
Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-: Similar structure but with different substitution pattern on the phenyl ring.
4-Aminobenzenesulfonamide: Lacks the dichlorophenyl group, making it less reactive in certain chemical reactions.
4-Amino-N-(3-chlorophenyl)benzenesulfonamide: Contains only one chlorine atom, resulting in different chemical properties.
Uniqueness
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to inhibit carbonic anhydrase IX with high selectivity also sets it apart from other similar compounds .
特性
CAS番号 |
6622-31-7 |
|---|---|
分子式 |
C12H11Cl2N3O2S |
分子量 |
332.2 g/mol |
IUPAC名 |
4-amino-N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11Cl2N3O2S/c13-10-5-8(6-11(14)12(10)16)17-20(18,19)9-3-1-7(15)2-4-9/h1-6,17H,15-16H2 |
InChIキー |
VULKEVIUCLYDGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
